2-(6-fluoro-1H-indol-1-yl)-N-4-pyridinylacetamide
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-4-pyridinylacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-4-pyridinylacetamide typically involves the following steps:
Formation of 6-fluoroindole: The starting material, 6-fluoroindole, can be synthesized through the fluorination of indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Acylation: The 6-fluoroindole is then subjected to acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-fluoro-1H-indol-1-yl)acetyl chloride.
Amidation: The final step involves the reaction of 2-(6-fluoro-1H-indol-1-yl)acetyl chloride with 4-aminopyridine in the presence of a base like sodium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-4-pyridinylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-fluoroindole-2-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 2-(6-substituted-1H-indol-1-yl)-N-4-pyridinylacetamide derivatives.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-4-pyridinylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-4-pyridinylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-fluoro-1H-indol-1-yl)acetic acid
- 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide
- 2-(6-fluoro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-4-pyridinylacetamide is unique due to the presence of both a fluorinated indole ring and a pyridinylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-pyridin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-2-1-11-5-8-19(14(11)9-12)10-15(20)18-13-3-6-17-7-4-13/h1-9H,10H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJTVGAJKIHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=NC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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